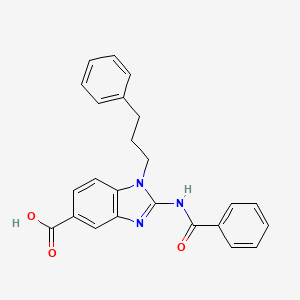
Bupranolol
Overview
Description
Bupranolol is a non-selective beta blocker known for its strong membrane stabilizing activity. It is used primarily in the treatment of hypertension, tachycardia, and glaucoma . Unlike other beta blockers, this compound does not have intrinsic sympathomimetic activity, making it a potent option for managing cardiovascular disorders .
Preparation Methods
Bupranolol can be synthesized through various chemical routes. One common method involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Bupranolol undergoes several types of chemical reactions:
Oxidation: The methyl group on the benzene ring can be oxidized to form carboxythis compound.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The chloro group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include carboxythis compound and other substituted derivatives .
Scientific Research Applications
Bupranolol has a wide range of scientific research applications:
Mechanism of Action
Bupranolol exerts its effects by competing with sympathomimetic neurotransmitters such as catecholamines for binding at beta-adrenergic receptors in the heart. This inhibition of sympathetic stimulation results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension . The primary molecular targets are beta-1, beta-2, and beta-3 adrenergic receptors .
Comparison with Similar Compounds
Bupranolol is often compared with other beta blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, this compound is unique due to its strong membrane stabilizing activity and lack of intrinsic sympathomimetic activity . This makes it particularly effective in certain clinical scenarios where other beta blockers might not be as suitable.
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
- Bisoprolol
- Carvedilol
This compound’s unique properties and wide range of applications make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
38104-34-6 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/t11-/m0/s1 |
InChI Key |
HQIRNZOQPUAHHV-NSHDSACASA-N |
SMILES |
O[C@@H](CNC(C)(C)C)COC1=CC(C)=CC=C1Cl |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)OC[C@H](CNC(C)(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bupranolol, (S)-; (-)-Bupranolol; L-Bupranolol; S-(-)-Bupranolol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









